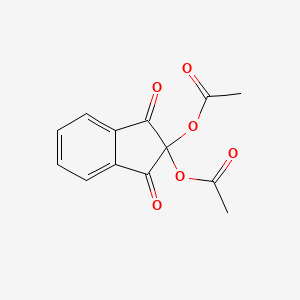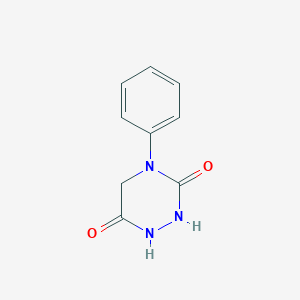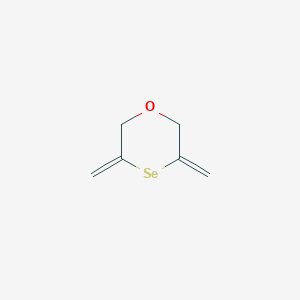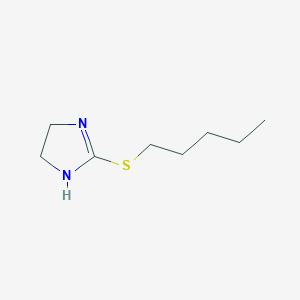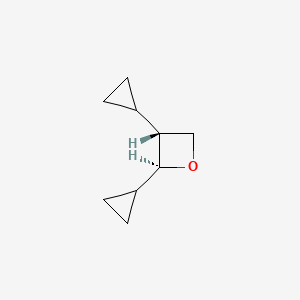
(2S,3R)-2,3-dicyclopropyloxetane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-2,3-dicyclopropyloxetane is a chiral compound characterized by the presence of two cyclopropyl groups attached to an oxetane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2,3-dicyclopropyloxetane typically involves the transformation of diethyl L-tartrate to diethyl (2S,3S)-2-bromo-3-hydroxysuccinate, followed by the preparation of diethyl (2R,3R)-2,3-epoxysuccinate. The epoxide is then subjected to nucleophilic cleavage by azide to give diethyl (2S,3R)-2-azido-3-hydroxysuccinate. Finally, the azido group is transformed into the desired oxetane structure .
Industrial Production Methods
the use of flow microreactor systems for the efficient and sustainable synthesis of similar compounds suggests that such methods could be adapted for large-scale production .
化学反応の分析
Types of Reactions
(2S,3R)-2,3-dicyclopropyloxetane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield cyclopropyl-substituted alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while reduction can produce cyclopropyl alcohols .
科学的研究の応用
(2S,3R)-2,3-dicyclopropyloxetane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism by which (2S,3R)-2,3-dicyclopropyloxetane exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. Detailed studies on its mechanism of action are still ongoing .
類似化合物との比較
Similar Compounds
- (2S,3R)-3-methylglutamate
- (2S,3R)-3-alkylglutamates
- (2S,3R)-3-alkenylglutamates
Uniqueness
(2S,3R)-2,3-dicyclopropyloxetane is unique due to its oxetane ring structure and the presence of two cyclopropyl groups. This combination of features distinguishes it from other similar compounds, which may have different substituents or ring structures .
特性
CAS番号 |
62643-10-1 |
|---|---|
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC名 |
(2S,3R)-2,3-dicyclopropyloxetane |
InChI |
InChI=1S/C9H14O/c1-2-6(1)8-5-10-9(8)7-3-4-7/h6-9H,1-5H2/t8-,9-/m0/s1 |
InChIキー |
JUVQEPQVHACOPT-IUCAKERBSA-N |
異性体SMILES |
C1CC1[C@@H]2CO[C@H]2C3CC3 |
正規SMILES |
C1CC1C2COC2C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5a-Hydroxy-4,5,5a,6-tetrahydrobenzo[pqr]tetraphene-4,5,6-triyl triacetate](/img/structure/B14516428.png)

![Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-](/img/structure/B14516435.png)
![3-Methyloxepino[2,3-B]quinoxaline](/img/structure/B14516448.png)
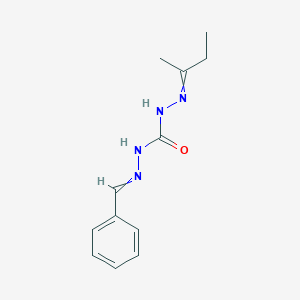
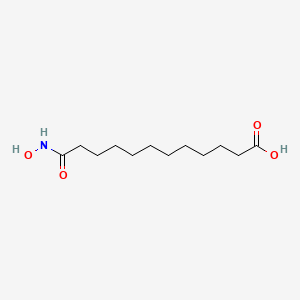
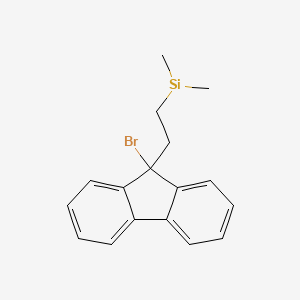
![{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14516484.png)

![4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile](/img/structure/B14516491.png)
